molecular formula C6H11NO B1580893 4,5-Dihydro-2-propyloxazole CAS No. 4694-80-8

4,5-Dihydro-2-propyloxazole

Cat. No. B1580893
CAS RN: 4694-80-8
M. Wt: 113.16 g/mol
InChI Key: GXCJLVVUIVSLOQ-UHFFFAOYSA-N
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Description

“4,5-Dihydro-2-propyloxazole”, also known as “2-n-Propyl-2-oxazoline” or “2-Propyl-2-oxazoline”, is a chemical compound with the empirical formula C6H11NO . It is used in polymerization tools .


Molecular Structure Analysis

The molecular weight of “4,5-Dihydro-2-propyloxazole” is 113.16 . The SMILES string representation of its structure is CCCC1=NCCO1 . The InChI key for this compound is GXCJLVVUIVSLOQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4,5-Dihydro-2-propyloxazole” is a liquid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Drug Delivery Systems

Scientific Field

Biomedical Engineering

Application Summary

Poly (2-oxazoline)s, including 2-Propyl-2-oxazoline, have been used in the creation of drug delivery systems . Their water solubility, invisibility in organisms, and high functionalization possibilities make them suitable for this application .

Methods of Application

The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly (2-oxazoline)s products . These polymers can then be used to encapsulate drugs for delivery.

Results or Outcomes

The use of poly (2-oxazoline)s in drug delivery systems has shown promising results, with improved stability and biological properties compared to traditional materials .

Protein Modification

Scientific Field

Biochemistry

Application Summary

Poly (2-oxazoline)s have been applied in protein modification . The polymers can be used to alter the properties of proteins, enhancing their stability and functionality.

Methods of Application

The protein modification process involves attaching poly (2-oxazoline)s to proteins. The specifics of the process can vary depending on the protein and the desired modification.

Results or Outcomes

Protein modification with poly (2-oxazoline)s has been successful in improving the properties of proteins, opening up new possibilities in protein-based therapies .

Gene Carriers

Scientific Field

Genetics

Application Summary

Poly (2-oxazoline)s have been used as gene carriers . They can encapsulate and protect genetic material, facilitating its delivery to target cells.

Methods of Application

The gene carrier application involves incorporating genetic material into poly (2-oxazoline)s. The resulting complex can then be used to deliver the genes to cells.

Results or Outcomes

The use of poly (2-oxazoline)s as gene carriers has shown potential in genetic therapies, with promising results in preliminary studies .

Anti-Fouling Interface

Scientific Field

Material Science

Application Summary

Poly (2-oxazoline)s have been used to create anti-fouling interfaces . These interfaces resist the accumulation of substances, making them useful in various applications.

Methods of Application

The creation of an anti-fouling interface involves applying a layer of poly (2-oxazoline)s to a surface. The specifics of the process can vary depending on the surface and the desired properties.

Results or Outcomes

Anti-fouling interfaces created with poly (2-oxazoline)s have demonstrated excellent resistance to fouling, improving the performance and lifespan of various materials .

Cell Sheet Engineering

Scientific Field

Tissue Engineering

Application Summary

Poly (2-oxazoline)s have been used in cell sheet engineering . They can facilitate the growth and organization of cells into sheets, which can be used in tissue engineering.

Methods of Application

In cell sheet engineering, cells are cultured on a layer of poly (2-oxazoline)s. The polymers promote the growth and organization of the cells into a sheet.

Results or Outcomes

Cell sheet engineering with poly (2-oxazoline)s has shown potential in tissue engineering, with promising results in the creation of functional tissue constructs .

Hydrogel Formation

Application Summary

Poly (2-oxazoline)s have been used to create hydrogels . These hydrogels can be used in various applications, including drug delivery and tissue engineering.

Methods of Application

The formation of a hydrogel involves cross-linking poly (2-oxazoline)s in the presence of water. The specifics of the process can vary depending on the desired properties of the hydrogel.

Results or Outcomes

Hydrogels created with poly (2-oxazoline)s have demonstrated excellent properties, including biocompatibility and tunable physical characteristics .

Stimuli-Responsive Materials

Application Summary

Poly (2-oxazoline)s have been used to create stimuli-responsive materials . These materials can respond to various environmental stimuli, such as temperature, light, magnetic fields, electric fields, and pH .

Methods of Application

The creation of stimuli-responsive materials involves incorporating poly (2-oxazoline)s into a material matrix. The specifics of the process can vary depending on the desired properties of the material .

Results or Outcomes

Stimuli-responsive materials created with poly (2-oxazoline)s have shown potential in personalized treatment, allowing for the creation of ‘smart’ polymer biomaterials .

Bioinks for 3D Bioprinting

Application Summary

Poly (2-oxazoline)s have been used in the formulation of bioinks for three-dimensional (3D) bioprinting . Their biocompatibility, chemical versatility, and robustness make them suitable for this application .

Methods of Application

The creation of bioinks involves incorporating poly (2-oxazoline)s into a liquid matrix. The resulting bioink can then be used in 3D bioprinting to create complex biological structures .

Results or Outcomes

Bioinks created with poly (2-oxazoline)s have demonstrated excellent properties, including biocompatibility and tunable physical characteristics, making them suitable for 3D bioprinting applications .

Next-Generation Drug Delivery Systems

Scientific Field

Pharmaceutical Sciences

Application Summary

Poly (2-oxazoline)s have been used to develop next-generation drug delivery systems . Their structural and functional diversity, and the high control and definition that the polymerization of oxazolines offers, make them a very attractive and versatile platform for this application .

Methods of Application

The creation of these drug delivery systems involves incorporating drugs into poly (2-oxazoline)s. The resulting complex can then be used to deliver the drugs to target cells .

Results or Outcomes

Next-generation drug delivery systems created with poly (2-oxazoline)s have shown potential in improving drug delivery efficiency and specificity .

Safety And Hazards

The safety data sheet for “4,5-Dihydro-2-propyloxazole” indicates that it is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The flash point is 23 °C .

properties

IUPAC Name

2-propyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCJLVVUIVSLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25822-74-6
Record name Oxazole, 4,5-dihydro-2-propyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25822-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00196992
Record name 4,5-Dihydro-2-propyloxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-2-propyloxazole

CAS RN

4694-80-8
Record name 2-Propyl-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4694-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,5-Dihydro-2-propyloxazole
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Record name 4694-80-8
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Record name 4,5-Dihydro-2-propyloxazole
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Record name 4,5-dihydro-2-propyloxazole
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Record name 4,5-DIHYDRO-2-PROPYLOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Glorius, M Neuburger, A Pfaltz - Helvetica Chimica Acta, 2001 - Wiley Online Library
A series of chiral C 2-symmetric bis [dihydrooxazoles] with a trans-1, 2-diaminocyclohexane backbone was synthesized. In view of the promising results obtained by Trost et al. with …
Number of citations: 76 onlinelibrary.wiley.com

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